molecular formula C15H30O B14242120 (4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol CAS No. 378188-55-7

(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol

Katalognummer: B14242120
CAS-Nummer: 378188-55-7
Molekulargewicht: 226.40 g/mol
InChI-Schlüssel: YHEOMCIYRHFNAU-IHRRRGAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol is an organic compound characterized by its unique structure, which includes multiple methyl groups and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of Grignard reagents, which react with suitable aldehydes or ketones to form the desired alcohol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum complexes can be used to facilitate the addition of methyl groups and the formation of the double bond.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.

    Reduction: The double bond in the compound can be reduced to form saturated alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which (4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4S,6S,8S)-2,4,6,8-Tetramethylundec-2-en-1-ol is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

378188-55-7

Molekularformel

C15H30O

Molekulargewicht

226.40 g/mol

IUPAC-Name

(4S,6S,8S)-2,4,6,8-tetramethylundec-2-en-1-ol

InChI

InChI=1S/C15H30O/c1-6-7-12(2)8-13(3)9-14(4)10-15(5)11-16/h10,12-14,16H,6-9,11H2,1-5H3/t12-,13-,14-/m0/s1

InChI-Schlüssel

YHEOMCIYRHFNAU-IHRRRGAJSA-N

Isomerische SMILES

CCC[C@H](C)C[C@H](C)C[C@H](C)C=C(C)CO

Kanonische SMILES

CCCC(C)CC(C)CC(C)C=C(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.